molecular formula C40H59NO11 B193375 Eribulin CAS No. 253128-41-5

Eribulin

Numéro de catalogue B193375
Numéro CAS: 253128-41-5
Poids moléculaire: 729.9 g/mol
Clé InChI: UFNVPOGXISZXJD-JBQZKEIOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eribulin is a non-taxane, structurally simplified, completely synthetic derivative of the marine natural product halichondrin B . It is an anti-cancer medication used to treat breast cancer and liposarcoma . The most common side effects include fatigue, nausea, hair loss (alopecia), constipation, certain nerve damage causing weakness or numbness in the hands and feet (peripheral neuropathy), abdominal pain, and fever (pyrexia) .


Synthesis Analysis

Eribulin is the most structurally complex non-peptidic drug made by total synthesis . The synthesis and manufacture of eribulin remain a daunting task . The most complex fragment of eribulin (C14–C35) is used in two distinct industrial routes to this important anticancer drug . The process relies exclusively on enantiomerically enriched α-chloroaldehydes as building blocks for constructing the three densely functionalized oxygen heterocycles found in the C14–C35 fragment and all associated stereocenters . Eribulin can now be produced in a total of 52 steps .


Molecular Structure Analysis

Eribulin is a microtubule inhibitor, inhibiting the polymerization of tubulin subunits by preventing lengthening and shortening of microtubules during cell division . It is a structure-simplified macrocyclic ketone analog of Halichondrin B .


Chemical Reactions Analysis

Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .


Physical And Chemical Properties Analysis

Eribulin is a synthetic analogue of halichondrin B, originally isolated from the marine sponge Halichondria okadai . The antitumor activity of eribulin is driven by a distinct mode of interaction with microtubules, in which eribulin inhibits the growth phase but not the shortening phase .

Applications De Recherche Scientifique

Treatment of Metastatic Breast Cancer

  • Scientific Field : Oncology
  • Application Summary : Eribulin is used as a first-line and second-line chemotherapy for HER2-negative hormone-resistant advanced or metastatic breast cancer .
  • Methods of Application : This multi-institutional prospective cohort study enrolled patients with triple-negative advanced or metastatic breast cancer or estrogen receptor-positive advanced or metastatic breast cancer refractory to at least one previous endocrine therapy .
  • Results : The overall survival from the start of first-line and second-line chemotherapy was assessed. Median overall survival was 2.25 years for first-line and 1.75 years for second-line eribulin .

Treatment of Soft Tissue Sarcomas

  • Scientific Field : Oncology
  • Application Summary : Eribulin shows antitumor activity in a wide range of tumors including soft tissue sarcomas .
  • Methods of Application : Eribulin has been recently approved for the treatment of metastatic liposarcoma patients previously treated with anthracyclines .
  • Results : The specific outcomes of this application were not detailed in the source .

Treatment of Metastatic Liposarcoma

  • Scientific Field : Oncology
  • Application Summary : Eribulin is used for the treatment of unresectable or metastatic liposarcoma patients who have received a prior anthracycline regimen .
  • Methods of Application : The specific methods of application were not detailed in the source .
  • Results : The specific outcomes of this application were not detailed in the source .

Treatment of HER2-Negative Advanced Breast Cancer

  • Scientific Field : Oncology
  • Application Summary : Eribulin improved the overall survival from the initiation of first-line chemotherapy for HER2-negative advanced breast cancer .
  • Methods of Application : Between January 2011 and December 2016, 301 patients with HER2-negative advanced breast cancer who started first-line chemotherapy at 3 institutions were retrospectively evaluated for overall survival from the initiation of first-line chemotherapy .

Safety And Hazards

Eribulin has a manageable safety profile with the commonest reported toxicities being alopecia, fatigue, neutropenia, and peripheral neuropathy . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensure adequate ventilation .

Orientations Futures

Eribulin may be efficacious for the treatment of locally advanced/metastatic breast cancer for patients with bone, liver, lung, lymph node, and chest wall/breast/skin metastases . Ongoing studies of eribulin in combination with immunotherapies and established cytotoxic agents may help shape the future landscape of breast cancer treatment .

Propriétés

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009321
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase and sequesters tubulin into nonproductive aggregates. Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage. [FDA]
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eribulin

CAS RN

253128-41-5
Record name Eribulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253128-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eribulin
Reactant of Route 2
Eribulin
Reactant of Route 3
Eribulin
Reactant of Route 4
Eribulin
Reactant of Route 5
Eribulin
Reactant of Route 6
Eribulin

Citations

For This Compound
16,200
Citations
TK Huyck, W Gradishar, F Manuguid… - Nature Reviews Drug …, 2011 - nature.com
… Eribulin interferes with microtubule dynamics by inhibiting the growth of microtubules (with little … Eribulin showed promising anticancer activity in various preclinical studies, including in …
Number of citations: 121 www.nature.com
S Jain, LT Vahdat - Clinical Cancer Research, 2011 - AACR
… Eribulin is a synthetic analogue of halichondrin B, which inhibits microtubule polymerization … Eribulin significantly increased overall survival (OS; median OS for the eribulin-treated …
Number of citations: 74 aacrjournals.org
CM Perry - Drugs, 2011 - Springer
… Consistent with the findings of earlier phase I and II trials, eribulin was reported to have a … of eribulin treatment. The most common grade 3/4 adverse events in the eribulin group were …
Number of citations: 11 link.springer.com
U Swami, U Shah, S Goel - Marine drugs, 2015 - mdpi.com
… of reading we have substituted eribulin mesylate with eribulin. Eribulin has undergone phase III … using [ 14 C] eribulin acetate did not find any major metabolite of eribulin in plasma. The …
Number of citations: 62 www.mdpi.com
U Swami, I Chaudhary, MH Ghalib, S Goel - Critical reviews in oncology …, 2012 - Elsevier
… Eribulin has recently been approved by United States Food and … Eribulin potentially has a low incidence of peripheral … This article reviews the available information on eribulin with …
Number of citations: 92 www.sciencedirect.com
N Shetty, S Gupta - South Asian journal of cancer, 2014 - thieme-connect.com
Eribulin is an anticancer drug approved for treatment of metastatic breast cancer. This drug is a synthetic derivative from Japanese marine sponge Halichondria okadai. It acts by …
Number of citations: 67 www.thieme-connect.com
C Twelves, J Cortes, L Vahdat, M Olivo, Y He… - Breast cancer research …, 2014 - Springer
… regimens for advanced disease were randomized to eribulin (as above) or capecitabine (1.25 g/… to eribulin and 802 patients to control. Median OS was 15.2 months with eribulin versus …
Number of citations: 225 link.springer.com
NF Dybdal-Hargreaves, AL Risinger… - Clinical Cancer Research, 2015 - AACR
… phase III trials has demonstrated that eribulin also improves overall survival in … eribulin, as well as subsequent research that was prompted by distinct and unexpected effects of eribulin …
Number of citations: 199 aacrjournals.org
J Cortes, J O'Shaughnessy, D Loesch, JL Blum… - The Lancet, 2011 - thelancet.com
… We aimed to compare overall survival of heavily pretreated patients receiving eribulin … (508 eribulin, 254 TPC). Overall survival was significantly improved in women assigned to eribulin (…
Number of citations: 226 www.thelancet.com
GD Demetri, P Schöffski, G Grignani, JY Blay… - Journal of Clinical …, 2017 - ascopubs.org
… A phase III study comparing eribulin with … the eribulin arm, with a manageable toxicity profile. We now report the histology-specific subgroup analysis of the efficacy and safety of eribulin …
Number of citations: 138 ascopubs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.